molecular formula C30H63N B12657238 N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

Cat. No.: B12657238
M. Wt: 437.8 g/mol
InChI Key: CWRDNSYEVNETGJ-LJAQVGFWSA-N
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Description

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine is a specialty amine compound of significant interest for advanced materials research and surface chemistry applications. This structurally unique molecule, featuring a stereodefined (S)-configured tertiary-butyl branch and a long-chain octadecyl tail, is primarily investigated for its potent surfactant and self-assembly properties. Researchers utilize this amine as a high-performance surface modifier and conditioning agent, where its molecular architecture promotes strong adhesion to various substrates and imparts hydrophobic characteristics . The compound's potential applications extend to the functionalization of nanomaterials, the development of thin-film composites, and the creation of smart, responsive coatings . In polymer and supramolecular chemistry, it can serve as a building block for constructing organized molecular architectures, leveraging its capacity to influence morphology and interfacial interactions . The stereochemistry at the 3-position is a key structural feature, potentially enabling chiral discrimination or influencing the packing behavior in layered structures. This product, provided at high chemical purity, is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment, noting that amines can be corrosive and require specific handling precautions .

Properties

Molecular Formula

C30H63N

Molecular Weight

437.8 g/mol

IUPAC Name

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

InChI

InChI=1S/C30H63N/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-31-28-26-29(30(3,4)5)25-23-9-7-2/h29,31H,6-28H2,1-5H3/t29-/m0/s1

InChI Key

CWRDNSYEVNETGJ-LJAQVGFWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNCC[C@H](CCCCC)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCC(CCCCC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of (3S)-3-tert-butyloctylamine

  • Approach: The chiral amine can be prepared by asymmetric synthesis methods such as:
  • Example method: Starting from (3S)-3-tert-butyloctanal, reductive amination with ammonia or ammonium salts in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) yields the chiral amine.
  • Protection strategies: Use of N-Boc protection during synthesis to prevent over-alkylation and facilitate purification, as demonstrated in tandem reductive amination and N-Boc protection protocols.

Coupling with Octadecan-1-yl Electrophile

Alkylation of the Chiral Amine

  • The octadecan-1-yl moiety can be introduced by nucleophilic substitution of a suitable leaving group (e.g., octadecyl bromide or tosylate) with the chiral amine.
  • Reaction conditions: Typically performed under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO to promote SN2 displacement.
  • Considerations: Excess amine or controlled stoichiometry is used to avoid over-alkylation to tertiary amines or quaternary ammonium salts.

Reductive Amination Alternative

  • Alternatively, the octadecanal can be reacted with the chiral amine under reductive amination conditions to form the secondary amine directly.
  • This method involves:
    • Formation of an imine intermediate between octadecanal and the chiral amine.
    • Reduction of the imine in situ using mild reducing agents such as sodium triacetoxyborohydride.
  • This approach offers better control over the formation of the secondary amine and avoids side reactions.

Detailed Reaction Conditions and Mechanistic Insights

Step Reagents/Conditions Notes
Formation of chiral amine (3S)-3-tert-butyloctanal + NH3 or NH4Cl + STAB Reductive amination with sodium triacetoxyborohydride; N-Boc protection to prevent dialkylation
Alkylation with octadecyl halide Octadecyl bromide + chiral amine + K2CO3, DMF, 60-80°C SN2 reaction; control stoichiometry to avoid tertiary amine formation
Reductive amination alternative Octadecanal + chiral amine + STAB + Et3N, CH2Cl2, rt One-pot tandem reductive amination with triethylamine base; mild conditions favor selectivity

Purification and Characterization

  • The crude product is typically purified by flash chromatography using hexanes/ethyl acetate gradients.
  • The product often exists as rotational isomers, observable in ^1H and ^13C NMR spectra.
  • Stereochemical purity is confirmed by chiral HPLC or optical rotation measurements.
  • Mass spectrometry and IR spectroscopy confirm molecular weight and functional groups.

Research Findings and Optimization Notes

  • Selectivity: Use of N-Boc protection during reductive amination prevents over-alkylation and formation of tertiary amines.
  • Base role: Triethylamine is essential during reductive amination to neutralize acid salts and facilitate imine reduction.
  • Yield: Two-step methods (imine formation followed by reduction) generally provide higher purity and yield than direct alkylation of ammonia.
  • Stereochemistry: Asymmetric synthesis or chiral resolution is necessary to obtain the (3S) enantiomer with high enantiomeric excess.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Direct alkylation of ammonia Alkyl halides + NH3 (excess) Simple, direct Mixture of amines, low selectivity
Reductive amination Aldehyde + amine + NaBH(OAc)3 + Et3N High selectivity, mild conditions Requires aldehyde precursor
Sulfonamide or phthalimide method Sulfonamide derivative + alkyl halide Good for secondary amines Multi-step, requires deprotection
Chiral auxiliary approach Chiral aldehyde + amine + reducing agent Stereoselective synthesis Requires chiral starting materials

Chemical Reactions Analysis

Types of Reactions

Amines, C12-14-tert-alkyl, stearates undergo various chemical reactions, including:

    Oxidation: The tertiary amine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Applications

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine is primarily utilized in drug formulation and delivery systems. Its unique structure allows it to enhance the solubility and bioavailability of various therapeutic agents.

1.1 Drug Delivery Systems

  • Lipid Nanoparticles : The compound is part of lipid nanoparticle formulations that facilitate the delivery of nucleic acids, such as mRNA and siRNA. These formulations are crucial for developing vaccines and gene therapies. For instance, a patent highlights the use of this compound in creating novel lipid formulations that improve the stability and efficacy of nucleic acid delivery systems .
Feature Description
Formulation Type Lipid nanoparticles
Target Applications mRNA vaccines, gene therapy
Advantages Enhanced stability, improved bioavailability

Material Science Applications

In material science, this compound serves as a surfactant and stabilizer in various formulations.

2.1 Surfactant Properties

  • The compound's amphiphilic nature makes it suitable for use as a surfactant in emulsions and dispersions. This property is beneficial in formulating cosmetics and personal care products, where it helps stabilize oil-in-water emulsions.
Application Industry Function
EmulsionsCosmeticsStabilization of formulations
DispersionsPaints and CoatingsEnhancing dispersion stability

Case Study: Lipid Nanoparticle Formulations

A study published in a patent application demonstrates the efficacy of this compound in lipid nanoparticle formulations for mRNA delivery. The research indicates that these formulations significantly enhance the uptake of mRNA by cells, leading to improved expression levels of target proteins .

Case Study: Surfactant in Cosmetic Formulations

In cosmetic applications, a formulation using this compound was tested for its ability to stabilize emulsions containing high oil content. Results showed that the compound effectively reduced particle size and enhanced the stability of the emulsion over time, making it suitable for long-lasting cosmetic products .

Mechanism of Action

The mechanism of action of Amines, C12-14-tert-alkyl, stearates involves their interaction with various molecular targets:

    Surface Activity: The compound’s ability to reduce surface tension makes it an effective emulsifier and surfactant.

    Emulsification: The tertiary amine group interacts with both hydrophilic and hydrophobic molecules, stabilizing emulsions.

    Wetting and Dispersion: The compound enhances the wetting and dispersion of particles in solutions, improving the effectiveness of cleaning and personal care products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine
  • Key features : C18 alkyl chain, branched tert-butyl group at the 3S position, single amine group.
  • Unique traits : High steric hindrance due to tert-butyl branching, stereochemical specificity.
Diazomethine-Based Lubricants (ODE and DDE)
  • (3E)-N-((E)-2-(Octadecylimino)ethylidene)octadecan-1-amine (ODE) C18 chain with a diazomethine (Schiff base) functional group. Linear structure promotes efficient surface adsorption via chelation.
  • (3E)-N-((E)-2-(Dodecylimino)ethylidene)dodecan-1-amine (DDE) Shorter C12 chain; reduced hydrophobicity compared to ODE. Both ODE and DDE exhibit superior anti-wear and friction-reducing properties in boundary lubrication due to their planar diazomethine groups, which enhance metallic surface interactions .
N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-amine Chloride
  • Key features : C18 chain with a triethoxysilyl group and quaternary ammonium center.
  • Application : Bactericidal agent in superabsorbent polymers (SAPs). The triethoxysilyl group enables covalent bonding to silica-based surfaces, while the ammonium group provides antimicrobial activity .

Physical and Chemical Properties

Compound Chain Length Functional Groups LogP Boiling Point (°C) Key Application
This compound C18 Branched tert-butyl, amine 10.86 503.3 High-temperature lubricants, surfactants
ODE C18 Diazomethine, linear ~8.2* N/A Anti-wear lubricant additive
DDE C12 Diazomethine, linear ~5.5* N/A Cost-effective lubricant additive
N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-amine chloride C18 Triethoxysilyl, quaternary ammonium ~7.0* N/A Bactericidal SAPs

*Estimated LogP values based on chain length and functional groups.

  • Thermal Stability : The tert-butyl compound’s high boiling point (503.3°C) and low vapor pressure suggest superior thermal stability compared to diazomethine compounds, which may degrade at high temperatures due to their imine bonds .
  • Hydrophobicity: The tert-butyl compound’s LogP (10.86) exceeds that of ODE (~8.2) and DDE (~5.5), indicating greater affinity for non-polar environments.

Performance in Lubrication

  • ODE and DDE: Long-chain diazomethines form ordered monolayers on metallic surfaces, reducing friction coefficients by 30–40% in boundary lubrication. ODE (C18) outperforms DDE (C12) in wear resistance due to stronger van der Waals interactions .
  • However, the tert-butyl group could enhance solubility in non-polar base oils, improving dispersibility .

Biological Activity

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine is a long-chain amine with potential applications in various biological contexts. Its structural properties suggest it may play a significant role in biological systems, particularly in cellular interactions and as a surfactant. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic tail and an amine functional group. This structure can facilitate interactions with biological membranes, potentially influencing membrane fluidity and permeability.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins. The hydrophobic tail allows it to integrate into lipid bilayers, while the amine group can participate in hydrogen bonding and ionic interactions with polar molecules.

Key Mechanisms:

  • Membrane Interaction : The compound may alter membrane properties, affecting the fluidity and integrity of cellular membranes.
  • Surfactant Activity : Its surfactant properties enable it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.
  • Biological Sample Preparation : It is utilized in preparing biological samples for analysis, improving the extraction efficiency of biomolecules from complex matrices.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. Its ability to disrupt bacterial membranes may lead to cell lysis, making it a candidate for use in antimicrobial formulations.

Cytotoxic Effects

In vitro studies have shown that this compound can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve induction of apoptosis through membrane disruption and subsequent release of pro-apoptotic factors .

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Formulation : A study investigated the incorporation of this compound into a topical antimicrobial formulation. Results demonstrated enhanced efficacy against Staphylococcus aureus compared to controls without the compound.
  • Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7, HeLa) indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Membrane Disruption
This compoundYes10–25 µMHigh
Cetyltrimethylammonium bromide (CTAB)Yes15–30 µMModerate
Benzalkonium chlorideYes20–35 µMHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(3S)-3-tert-butyloctyl]octadecan-1-amine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl-substituted alkyl halides with long-chain amines via nucleophilic substitution. To ensure stereochemical integrity (3S configuration), chiral catalysts or enantioselective reagents should be employed. For example, tert-butyldimethylsilyl (TBDMS) protecting groups can stabilize intermediates during stereospecific reactions . Post-synthesis, nuclear magnetic resonance (NMR) and chiral HPLC should validate stereochemistry and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR identifies functional groups and branching patterns. Fourier-transform infrared spectroscopy (FTIR) verifies amine and alkyl chain signatures. Differential scanning calorimetry (DSC) assesses thermal stability, critical for applications requiring high-temperature resilience .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and protective eyewear to prevent skin/eye contact. Store the compound at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Spill management requires neutralization with weak acids (e.g., citric acid) followed by adsorption with vermiculite .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model the compound’s insertion into lipid membranes, focusing on alkyl chain flexibility and tert-butyl steric effects. Density functional theory (DFT) calculates binding energies with target proteins, guiding rational design of derivatives with enhanced affinity . AI-driven tools (e.g., COMSOL Multiphysics) enable predictive modeling of diffusion kinetics in biological systems .

Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) in derivatives of this amine?

  • Methodological Answer : A 2k factorial design can systematically vary factors like alkyl chain length, tert-butyl position, and amine substitution. Response surface methodology (RSM) quantifies interactions between variables, while ANOVA identifies statistically significant contributors to bioactivity (e.g., antimicrobial efficacy). Replicates and negative controls minimize confounding variables .

Q. How should researchers resolve contradictions in solubility data reported for this compound across solvents?

  • Methodological Answer : Conduct controlled solubility studies using standardized solvent purity (e.g., HPLC-grade) and temperature (±0.1°C). Compare results via statistical tools like Bland-Altman plots to assess systematic biases. If discrepancies persist, evaluate solvent polarity (via Hansen solubility parameters) and compound aggregation states using dynamic light scattering (DLS) .

Q. What theoretical frameworks explain the compound’s self-assembly behavior in nanomaterial applications?

  • Methodological Answer : Apply the critical packing parameter (CPP) theory to predict micelle or vesicle formation based on the compound’s hydrophilic-lipophilic balance (HLB). Small-angle X-ray scattering (SAXS) and cryo-electron microscopy (cryo-EM) validate assembly morphology, while thermodynamic models (e.g., Flory-Huggins) quantify solvent-polymer interactions .

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